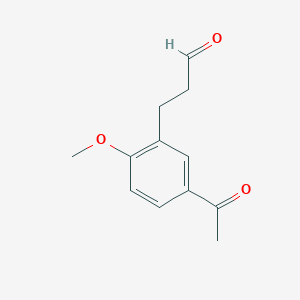
3-(5-Acetyl-2-methoxyphenyl)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenepropanal, 5-acetyl-2-methoxy- is an organic compound with the molecular formula C12H14O3. It is known for its unique chemical structure, which includes a benzene ring substituted with an acetyl group and a methoxy group. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanal, 5-acetyl-2-methoxy- typically involves the acylation of a benzene derivative followed by the introduction of a methoxy group. One common method involves the Friedel-Crafts acylation of a benzene ring with an acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by the methoxylation of the resulting product using methanol and a suitable acid catalyst .
Industrial Production Methods
Industrial production of Benzenepropanal, 5-acetyl-2-methoxy- often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenepropanal, 5-acetyl-2-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy or acetyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Benzenepropanal, 5-acetyl-2-methoxy- is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzenepropanal, 5-acetyl-2-methoxy- involves its interaction with various molecular targets and pathways. Its acetyl and methoxy groups play a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde: Similar in structure but lacks the acetyl and methoxy groups.
Acetophenone: Contains an acetyl group but lacks the methoxy group.
Vanillin: Contains a methoxy group but has different substituents on the benzene ring.
Uniqueness
Benzenepropanal, 5-acetyl-2-methoxy- is unique due to the presence of both acetyl and methoxy groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to similar compounds .
Propriétés
Numéro CAS |
33538-86-2 |
|---|---|
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
3-(5-acetyl-2-methoxyphenyl)propanal |
InChI |
InChI=1S/C12H14O3/c1-9(14)10-5-6-12(15-2)11(8-10)4-3-7-13/h5-8H,3-4H2,1-2H3 |
Clé InChI |
LBHPSCQJRCPPME-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1)OC)CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,5-Dichloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13935146.png)
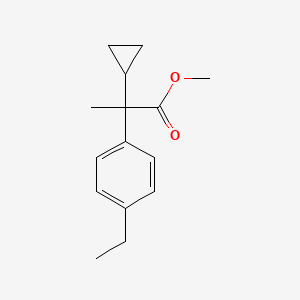
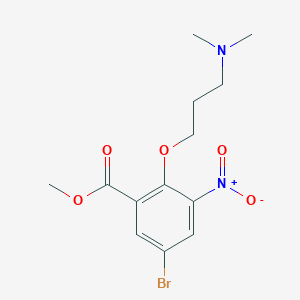
![3-{1-[3-(1-Isobutyl-1h-pyrazol-4-yl)-benzenesulfonyl]-1h-indol-3-yl}-propionic acid](/img/structure/B13935169.png)


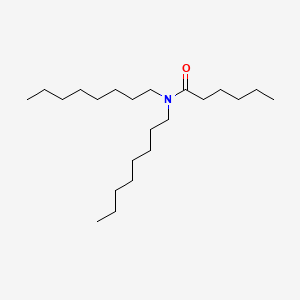

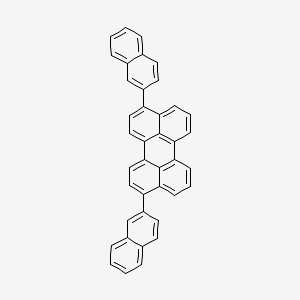
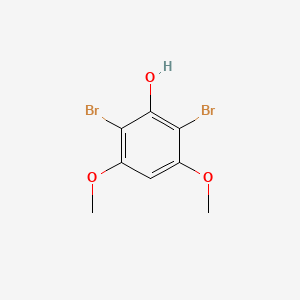
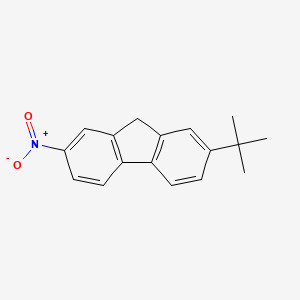
![Ethyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B13935209.png)
